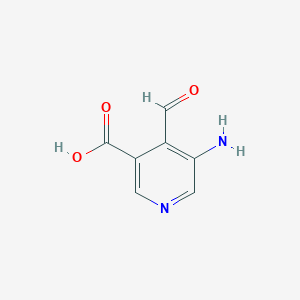

5-Amino-4-formylnicotinic acid

Description

Properties

Molecular Formula |

C7H6N2O3 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

5-amino-4-formylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,8H2,(H,11,12) |

InChI Key |

GYCJUUKLHGCYBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)N)C=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 4 Formylnicotinic Acid

Chemo- and Regioselective Synthesis Strategies

The selective functionalization of the pyridine (B92270) ring is a significant challenge in organic synthesis due to its electron-deficient nature. However, various strategies have been developed to introduce amino and formyl groups at specific positions.

Multi-Step Approaches from Readily Available Nicotinic Acid Precursors

One common approach to synthesizing complex nicotinic acid derivatives involves multi-step reaction sequences starting from simpler, commercially available precursors. For instance, a synthetic route to 4-aminonicotinic acid, a related compound, starts from isoquinoline (B145761). This process involves the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid, followed by intramolecular dehydration to form the corresponding anhydride. Subsequent ammonolysis and a Hofmann rearrangement introduce the amino group at the C4 position. researchgate.net While this method targets the C4 amino group, similar principles of building complexity from a simple core are applicable to the synthesis of 5-Amino-4-formylnicotinic acid. The synthesis of various substituted nicotinates often involves multi-component condensation reactions to first construct a polysubstituted pyridine ring, which can then be further modified. researchgate.net

Direct Functionalization Methods for Formyl Group Introduction at C4 Position

The direct introduction of a formyl group (formylation) at the C4 position of a pyridine ring is a key synthetic step. While direct electrophilic aromatic substitution on pyridine is difficult, methods for the C4-selective functionalization of pyridines have been developed. These can involve the activation of the pyridine ring, for example, by forming an N-acylpyridinium salt, which can direct nucleophilic attack to the C4 position. researchgate.net Another strategy involves the use of directing groups that can facilitate metal-catalyzed C-H activation at a specific position.

Selective Amination at C5 Position of the Pyridine Ring

Achieving selective amination at the C5 position of the pyridine ring is a crucial step. The electronic properties of the pyridine ring generally direct nucleophilic attack to the C2, C4, and C6 positions. Therefore, direct amination at C5 often requires specialized strategies. One approach involves the use of pre-functionalized pyridines where a leaving group at the C5 position can be displaced by an amino group. Alternatively, modern catalytic methods are being explored to achieve site-selective amination. nih.gov For polyhalogenated pyridines, selective amination can sometimes be achieved by carefully controlling reaction conditions and the nature of the aminating agent. nih.gov

Exploitation of Protecting Group Chemistry in Complex Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, the use of protecting groups is essential to ensure chemoselectivity. nih.govbiosynth.com For the synthesis of this compound, the carboxylic acid and amino groups would likely require protection during certain reaction steps, such as the introduction of the formyl group. researchgate.netlibretexts.orgub.edu

For instance, the amino group can be protected using common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), which can be introduced and removed under specific conditions without affecting other parts of the molecule. researchgate.netlibretexts.org The carboxylic acid could be protected as an ester, which can later be hydrolyzed to reveal the free acid. The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal. nih.gov The synthesis of N-Boc-protected amino acid-like building blocks is a common strategy in the preparation of complex heterocyclic compounds. beilstein-journals.orgnih.gov

Table 1: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Carboxylic Acid | Methyl Ester | - | Methanol, acid catalyst | Base or acid hydrolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation |

Novel Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity.

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce either the amino or the formyl group precursor at the desired positions. researchgate.net For example, a halogenated nicotinic acid derivative could be coupled with an appropriate organometallic reagent. Copper-catalyzed cross-coupling reactions have also emerged as a valuable method for constructing C-N bonds, offering an alternative to palladium-based systems. nih.gov The development of electrocatalytic methods, such as Ag/Ni-electrocatalytic decarboxylative coupling, also presents a novel approach for the synthesis of complex amino acid derivatives. nsf.gov

Organocatalytic Transformations for Asymmetric Synthesis

While this compound is an achiral molecule, organocatalysis offers powerful methods for the functionalization of pyridine rings that could be applied to its synthesis or the synthesis of its chiral derivatives. Organocatalysts are small organic molecules that can mediate a wide range of chemical transformations with high efficiency and selectivity. nih.gov

Recent research has highlighted the use of niacin (nicotinic acid) itself as an effective organocatalyst for various organic transformations, such as the synthesis of quinazolines and 1,2,4-selenadiazoles. nih.gov This demonstrates the potential of pyridine-based molecules to participate in and facilitate catalytic cycles. In a hypothetical context, an organocatalytic approach to a precursor of this compound could involve the C-H functionalization of a simpler aminonicotinic acid derivative. For instance, a directed formylation reaction could be catalyzed by an organic molecule that activates a specific C-H bond on the pyridine ring, although this remains a challenging area of research.

Should a synthetic route proceed through a chiral intermediate, asymmetric organocatalysis would be indispensable. For example, if a precursor contained a prochiral center, an enantioselective organocatalyst could be employed to establish the desired stereochemistry before the final aromatization or functionalization step.

Photochemical Synthetic Routes (Drawing from related azido-aromatic photochemistry)

Photochemical methods provide unique, non-thermal pathways for the formation of reactive intermediates, enabling transformations that are often difficult to achieve through conventional means. The photochemistry of azido-aromatic compounds is particularly relevant, as it offers a route to generate highly reactive nitrene intermediates that can undergo a variety of subsequent reactions, including C-H amination and ring expansion/contraction. researchgate.netrsc.org

A plausible photochemical strategy for synthesizing this compound could start from a precursor such as 5-azido-4-methylnicotinic acid. The synthetic utility of azido-functionalized precursors has been demonstrated in various contexts, including the preparation of enzyme probes and complex organic-inorganic hybrids. rsc.orgnih.gov

The proposed photochemical route would involve the following key steps:

Nitrene Formation: Irradiation of the azido-precursor with UV light would lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet nitrene intermediate.

Intramolecular Rearrangement/Intermolecular Trapping: This nitrene could then, in principle, be trapped or undergo rearrangement. However, for the synthesis of the amino group, a more direct approach involves the photolytic reduction of the azide (B81097) in the presence of a suitable hydrogen donor to yield the desired amine.

While direct photochemical C-H formylation is less common, a related approach could involve the photo-oxidation of a methyl group at the C4 position. Recent studies on the photocatalytic oxidation of 3-methylpyridine (B133936) using a TiO₂ catalyst under UV-A radiation have shown conversion to nicotinic acid, indicating that selective oxidation at positions on the pyridine ring is feasible. nih.gov A carefully designed photochemical system could potentially halt the oxidation at the aldehyde stage.

Table 1: Comparison of Potential Photochemical Precursors

| Precursor Compound | Proposed Photochemical Transformation | Potential Advantage | Key Challenge |

|---|---|---|---|

| 5-Azido-4-methylnicotinic acid | Photoreduction of azide to amine | Direct formation of the amino group under mild conditions. rsc.org | Potential for side reactions of the nitrene intermediate if not controlled. |

| 5-Amino-4-methylnicotinic acid | Photocatalytic oxidation of methyl to formyl | Utilizes a more stable starting material. nih.gov | Achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid. |

Biocatalytic Pathways and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact. frontiersin.orgrsc.org Enzymes such as dehydrogenases and transaminases are particularly well-suited for the specific transformations required to synthesize this compound. nih.govnih.gov

Dehydrogenases: These enzymes catalyze oxidation-reduction reactions and are essential in many metabolic pathways. numberanalytics.com A nicotinate (B505614) dehydrogenase, for instance, has been studied for its ability to hydroxylate nicotinic acid at the C6 position. nih.gov A different, specifically engineered dehydrogenase could be envisioned to catalyze the selective oxidation of a 5-amino-4-methylnicotinic acid precursor to the corresponding 4-formyl derivative. The challenge lies in identifying or engineering an enzyme that acts specifically on the methyl group without affecting other parts of the molecule.

Transaminases (TAms): Transaminases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net They are widely used for the synthesis of chiral amines. researchgate.netnih.gov A potential biocatalytic route to this compound could involve the amination of a 5-keto precursor, such as 4-formyl-5-oxonicotinic acid, using a transaminase. The broad substrate scope of some ω-transaminases, which includes aromatic and heterocyclic ketones, supports the feasibility of this approach. researchgate.net

Table 2: Potential Enzymatic Steps in the Synthesis of this compound

| Enzyme Class | Precursor Substrate | Transformation | Key Advantage |

|---|---|---|---|

| Dehydrogenase | 5-Amino-4-hydroxymethylnicotinic acid | Oxidation of hydroxymethyl to formyl | High selectivity under mild aqueous conditions. nih.gov |

| Transaminase | 4-Formyl-5-ketonicotinic acid | Reductive amination of ketone to amine | Direct and highly enantioselective (if applicable) installation of the amino group. researchgate.net |

The native substrate range and efficiency of wild-type enzymes may not be optimal for non-natural substrates like the precursors to this compound. Enzyme engineering and directed evolution provide powerful tools to overcome these limitations. nih.gov Through iterative rounds of mutagenesis and screening, enzymes can be tailored to exhibit desired properties such as enhanced activity, altered substrate specificity, and improved stability. researchgate.netnih.gov

For example, if a wild-type transaminase shows low activity on the proposed 4-formyl-5-ketonicotinic acid precursor, directed evolution could be employed to create a variant with significantly higher catalytic efficiency. This process has been successfully used to develop transaminases for the synthesis of complex pharmaceutical intermediates. researchgate.net Similarly, dehydrogenases have been engineered through structure-guided design to enhance their activity and stereoselectivity for the synthesis of valuable amino acids from bio-based feedstocks like levulinic acid. nih.gov

A directed evolution campaign to develop a bespoke biocatalyst for this compound synthesis would involve:

Creating a Gene Library: Introducing mutations into the gene of a parent enzyme (e.g., a promiscuous transaminase or dehydrogenase).

Screening: Developing a high-throughput screen to rapidly identify variants that show improved activity towards the target precursor.

Iterative Improvement: Selecting the best-performing variants and using them as parents for the next round of evolution until the desired catalytic performance is achieved. nih.gov

This approach holds immense promise for developing a sustainable and efficient biocatalytic route to this compound that is not currently achievable with existing enzymes.

Mechanistic Investigations of Reactions Involving 5 Amino 4 Formylnicotinic Acid

Elucidation of Organic Reaction Mechanisms in Synthesis

The synthesis of pyridine (B92270) derivatives is a well-established field in organic chemistry, with several named reactions providing general pathways. baranlab.orgpharmaguideline.com These include the Hantzsch synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849), and the Guareschi-Thorpe synthesis, which utilizes cyanoacetamide and a 1,3-diketone. pharmaguideline.com However, specific mechanistic data for the synthesis of 5-Amino-4-formylnicotinic acid, a multi-substituted pyridine, is not explicitly detailed in the available literature.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Detailed kinetic and thermodynamic parameters for the synthesis of this compound have not been reported. In a broader context, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of pyridine synthesis from pyrylium (B1242799) salts. These studies indicate that such reactions are often exothermic and exergonic, suggesting they are thermodynamically favorable at room temperature. unjani.ac.idresearchgate.net For instance, the synthesis of pyridine from pyrylium salt and ammonia proceeds through several intermediates with calculated changes in enthalpy and Gibbs free energy. unjani.ac.idresearchgate.net

Similarly, studies on the reactivity of related molecules, such as the decarboxylation of 3,5-pyridinedicarboxylic acid on a copper surface, have determined activation energies for specific reaction steps. researchgate.net Such data, while not directly applicable, underscores the types of investigations that would be necessary to understand the synthesis of this compound.

Intermediate Identification and Characterization

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. In the synthesis of pyridine derivatives, various intermediates have been proposed and identified. For example, in the synthesis of pyridine from pyrylium salt, intermediates include an open-chain compound with amine and aldehyde groups, which then cyclizes. unjani.ac.id For the synthesis of nicotinic acid from 3-methylpyridine (B133936), oxidative ammonolysis proceeds via 3-cyanopyridine (B1664610) as a key intermediate. nih.gov

While it can be inferred that the synthesis of this compound would proceed through a series of intermediates, their specific structures and characterization data are not documented in the reviewed literature.

Investigation of Substituent Effects on Reactivity and Selectivity

The electronic properties of substituents on a pyridine ring significantly influence its reactivity. The pyridine ring is inherently electron-deficient, which generally makes it less reactive towards electrophilic substitution than benzene (B151609) and more susceptible to nucleophilic attack. pharmaguideline.com The amino group (-NH2) at the 5-position is an electron-donating group, which would be expected to activate the ring towards electrophilic substitution and influence the basicity of the pyridine nitrogen. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups at the 4- and 3-positions, respectively, are electron-withdrawing groups, which would deactivate the ring towards electrophilic attack and increase the acidity of the carboxylic proton.

Studies on substituent effects in other pyridine systems have shown that the inductive effect from the meta-position is generally stronger than from the para-position. koreascience.kr The interplay of these activating and deactivating groups in this compound would create a complex reactivity profile, but specific studies quantifying these effects on this particular molecule are lacking.

Photochemical Reaction Mechanisms

The photochemistry of pyridine and its derivatives has been a subject of interest, but specific studies on this compound are absent from the available literature. General principles suggest that the presence of the formyl group could lead to photochemical reactions such as photoreduction or Norrish-type reactions. The amino and carboxylic acid groups would also influence the excited-state properties of the molecule.

Analysis of Photolytic Pathways and Excited State Intermediates

No studies detailing the photolytic pathways or the nature of excited state intermediates for this compound were found. Research on other nitrogen-containing heterocycles, such as 5-aminotetrazole (B145819) derivatives, has identified intermediates like nitrilimines and diazirenes upon UV irradiation, which subsequently lead to the formation of other products. These studies highlight the complexity of photochemical reactions in such systems.

Quantum Yield Determination and Photostability Studies

There is no published data on the fluorescence quantum yield or the photostability of this compound. Quantum yield is a critical parameter for understanding the efficiency of light-induced processes. For comparison, the quantum yields of other amino acids and fluorescent dyes have been extensively studied and are known to be highly dependent on their molecular structure and environment.

Despite a comprehensive search for scientific literature detailing the enzymatic processing of this compound, no specific enzyme has been identified that utilizes this compound as a substrate. Searches for its involvement in metabolic pathways, including vitamin B6 and NAD biosynthesis, as well as direct queries for its enzymatic conversion, have not yielded relevant results.

Consequently, the detailed analysis requested by the user, focusing on mechanistic characterization of enzyme-substrate interactions, and the identification of catalytic residues and cofactor roles, cannot be provided at this time. The available scientific literature does not appear to contain the specific mechanistic and structural data required to fulfill the request. Further research into the metabolic fate of this compound would be necessary to identify the relevant enzyme(s) and enable the kind of detailed mechanistic investigation outlined in the query.

Spectroscopic and Structural Elucidation Studies of 5 Amino 4 Formylnicotinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

This section was designed to present a thorough analysis of the molecule's structure in solution.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR AnalysisA complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR chemical shifts is fundamental for elucidating the molecular structure. One-dimensional NMR spectra provide information about the chemical environment of each type of nucleus. For 5-Amino-4-formylnicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the amine protons, the aldehyde proton, and the carboxylic acid proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the formyl and carboxylic acid groups, and the carbons of the pyridine ring.

Two-dimensional NMR techniques are essential for establishing connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to identify adjacent protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the ring protons and the carbons of the formyl and carboxylic acid groups. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for conformational analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₆N₂O₃), the expected exact mass would be a critical piece of data for its identification. Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study its fragmentation pathways. The fragmentation pattern, which involves the characteristic loss of small neutral molecules such as CO, H₂O, and NH₃, would provide valuable structural information, confirming the presence and arrangement of the functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Confirmation

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show distinct bands corresponding to:

N-H stretching vibrations of the amino group.

C=O stretching vibrations of the aldehyde and carboxylic acid groups.

C-N stretching vibrations.

C-H stretching and bending vibrations of the aromatic ring and aldehyde.

O-H stretching of the carboxylic acid.

Vibrations of the pyridine ring.

The combination of both IR and Raman data provides a more complete vibrational fingerprint of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its covalent structure. Crucially, it would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the amino, formyl, and carboxylic acid groups, and potential π-π stacking interactions between the pyridine rings. These interactions are fundamental to understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral substituent, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be essential for determining their absolute configuration.

While the outlined analytical methodologies represent the standard and necessary approach for the comprehensive characterization of a chemical compound like this compound, the specific data for this molecule is not currently available in the surveyed scientific literature. Further research and publication of experimental findings are required to populate these sections with the detailed, quantitative data needed for a complete scientific article.

Theoretical and Computational Studies of 5 Amino 4 Formylnicotinic Acid

In Silico Modeling of Ligand-Receptor Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and development, enabling the prediction of how a ligand, such as 5-Amino-4-formylnicotinic acid or its derivatives, might interact with a biological target at the molecular level. Although specific docking studies for this compound are not prominently documented, research on various nicotinic acid derivatives provides valuable insights into their potential as inhibitors of various enzymes. These studies highlight the types of interactions that can be expected and the methodologies used for such predictions.

Molecular docking simulations are frequently employed to elucidate the binding modes of nicotinic acid derivatives with target proteins. For instance, derivatives of the parent compound, 5-aminonicotinic acid, have been investigated as potential inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. nih.gov These computational studies aim to identify the key amino acid residues in the active site of the enzyme that interact with the ligand and to characterize the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The general procedure for such in silico studies involves preparing the three-dimensional structures of both the ligand and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the protein, scoring each pose based on a force field that estimates the binding affinity. The results can reveal the most likely binding mode and provide a semi-quantitative prediction of the binding energy.

For example, in studies of 5-aminonicotinic acid derivatives, molecular docking has been used to understand their inhibitory activity against α-amylase and α-glucosidase. nih.gov The docking poses can reveal critical hydrogen bonding between the carboxylic acid or amino groups of the ligand and polar residues in the enzyme's active site, as well as hydrophobic interactions involving the pyridine (B92270) ring. This information is instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

The insights gained from in silico modeling of related compounds suggest that this compound would also be amenable to such computational analysis to explore its potential biological targets. The formyl and amino substituents on the nicotinic acid scaffold provide additional points for potential interactions within a protein's binding pocket, which could be systematically investigated using molecular docking and molecular dynamics simulations.

| Compound Class | Target Protein(s) | Key Interaction Types Observed in Silico | Potential Significance |

| Nicotinic Acid Derivatives | Kinases, Enzymes (e.g., Trypanosoma brucei phosphofructokinase), GPCRs | Hydrogen bonding, Hydrophobic interactions, π-π stacking | Development of treatments for various diseases including trypanosomiasis and cancer. |

| Nicotinamide (B372718) Derivatives | Kinases, Dehydrogenases | Hydrogen bonding, Electrostatic interactions | Potential therapeutic applications in cancer and neurodegenerative diseases. |

| 5-Aminonicotinic Acid Derivatives | α-Amylase, α-Glucosidase | Hydrogen bonding with active site residues (e.g., Asp, Glu), Hydrophobic interactions | Management of type 2 diabetes by inhibiting carbohydrate digestion. nih.gov |

Biochemical Transformations and Potential Metabolic Pathways of 5 Amino 4 Formylnicotinic Acid

Potential Involvement in Nicotinic Acid Metabolism and Biosynthesis

Nicotinic acid (niacin or vitamin B3) is a crucial precursor for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). While the primary pathways for NAD biosynthesis are well-established, the involvement of substituted nicotinic acids like 5-Amino-4-formylnicotinic acid remains speculative.

Currently, there is no direct evidence to suggest that this compound is a standard intermediate in the primary metabolic or biosynthetic pathways of nicotinic acid in most organisms. It is more likely to be a metabolite arising from the degradation of more complex molecules or a synthetic compound.

In some microorganisms, the degradation of various pyridine (B92270) derivatives converges on common intermediates. It is conceivable that under specific microbial metabolic conditions, this compound could be formed as a transient intermediate in the breakdown of more complex substituted pyridines. For instance, certain bacteria are known to degrade a wide range of pyridine compounds, often through hydroxylation and ring cleavage pathways nih.govnih.govtandfonline.comresearchgate.net.

It has been noted that 5-aminonicotinic acid is considered a metabolite, suggesting that amino-substituted nicotinic acids can participate in biological processes chemicalbook.comebi.ac.ukebi.ac.uk. The metabolism of 6-aminonicotinic acid in Escherichia coli, for example, proceeds through the pyridine nucleotide cycle, where it is converted into inactive analogs of NAD and NADP nih.gov. This suggests a potential, albeit likely inhibitory or alternative, route for other aminonicotinic acids.

The enzymatic systems that might act on this compound can be inferred from enzymes known to catalyze reactions on similar substrates.

Oxidoreductases: The formyl group could be a target for oxidoreductases. Aldehyde deformylation is a known biological process catalyzed by enzymes such as cytochrome P450s, which can convert aldehydes to the corresponding hydrocarbon and formic acid manchester.ac.ukacs.org. Alternatively, an aldehyde dehydrogenase could oxidize the formyl group to a second carboxylic acid group, yielding 5-amino-pyridine-3,4-dicarboxylic acid.

Hydroxylases: Microbial degradation of pyridine derivatives often involves hydroxylation as an initial step tandfonline.comnih.gov. A monooxygenase could potentially hydroxylate the pyridine ring, making it more susceptible to subsequent ring cleavage. Nicotinic acid hydroxylases, for instance, are known to hydroxylate nicotinic acid as part of its degradation pathway nih.gov.

Deaminases: The amino group could be removed by a deaminase, potentially leading to the formation of a hydroxyl group and the release of ammonia (B1221849).

Decarboxylases: The carboxylic acid group could be removed by a decarboxylase, although this is a common step in the later stages of pyridine ring metabolism after initial modifications acs.org.

Studies on its Degradation and Biotransformation

Direct studies on the degradation and biotransformation of this compound are not available. However, based on the extensive research on the microbial degradation of other pyridine derivatives, a hypothetical degradation pathway can be proposed.

The degradation of pyridine carboxylic acids is generally initiated by hydroxylation of the pyridine ring, which destabilizes the aromatic system and facilitates ring opening nih.govresearchgate.net. For this compound, several enzymatic modifications could occur:

Oxidation of the Formyl Group: An aldehyde dehydrogenase could convert the formyl group to a carboxyl group, forming 5-amino-pyridine-3,4-dicarboxylic acid.

Hydroxylation of the Pyridine Ring: A hydroxylase could introduce a hydroxyl group onto the pyridine ring, a common strategy in the microbial catabolism of pyridines tandfonline.comnih.gov.

Deformylation: An enzymatic deformylation reaction could remove the formyl group, yielding 5-aminonicotinic acid manchester.ac.uk. This resulting compound is known to be a metabolite and could potentially enter other metabolic pathways chemicalbook.comebi.ac.ukebi.ac.uk.

The relative reactivity of the different substituents on the pyridine ring would determine the initial enzymatic attack. The presence of both an electron-donating amino group and an electron-withdrawing formyl group presents a complex substrate for enzymatic transformation.

Numerous bacteria, particularly from the genera Pseudomonas, Bacillus, Rhodococcus, and Arthrobacter, are known to degrade pyridine and its derivatives nih.govnih.govtandfonline.com. These organisms often possess inducible enzymatic systems for the catabolism of such compounds.

A plausible microbial degradation pathway for this compound would likely involve initial modifications of the side chains followed by ring cleavage. For example:

Initial Modification: An initial enzymatic step could involve the oxidation of the formyl group to a carboxylic acid or its removal.

Hydroxylation: The resulting compound would likely undergo hydroxylation.

Ring Cleavage: The hydroxylated intermediate would then be a substrate for a dioxygenase, leading to the opening of the pyridine ring and the formation of linear intermediates that can be funneled into central metabolism, such as the Krebs cycle nih.govyoutube.comyoutube.comyoutube.com.

The rate of degradation of pyridine derivatives is highly dependent on the nature and position of the substituents. Pyridine carboxylic acids are generally degraded more readily than aminopyridines nih.gov. The combined substituents on this compound would influence its susceptibility to microbial degradation.

Isotopic Labeling Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways and quantify metabolic fluxes. To date, no isotopic labeling studies have been published specifically for this compound.

Should such studies be undertaken, they could provide definitive answers to the metabolic fate of this compound. For example, by synthesizing this compound with a ¹³C or ¹⁴C label in the carboxyl group, the formyl group, or the pyridine ring, one could trace the distribution of the label into various metabolic end products.

Hypothetical Isotopic Labeling Experiment and Expected Outcomes:

| Labeled Position | Potential Labeled Products | Inferred Pathway |

| Carboxyl-¹³C | ¹³CO₂ | Decarboxylation |

| Formyl-¹³C | ¹³CO₂ or Formate-¹³C | Deformylation or Oxidation followed by decarboxylation |

| Ring-¹³C | Labeled amino acids, Krebs cycle intermediates | Ring cleavage and assimilation into central metabolism |

Such experiments would be invaluable in elucidating whether this compound is degraded and mineralized, transformed into other compounds, or remains metabolically inert in a given biological system.

Development of Derivatives and Their Research Applications

Applications as Chemical Probes and Tags in Biochemical Research

While direct applications of 5-Amino-4-formylnicotinic acid as a chemical probe are not extensively documented, its structural motifs and reactive handles suggest significant potential. Aminonicotinic acid derivatives are utilized in the synthesis of bioluminescent reagents and other biologically active agents. chemicalbook.com The compound's structure is related to 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a known ribonucleotide reductase inhibitor whose activity is modulated by metal coordination. nih.govnih.gov

The functional groups of this compound allow for its conjugation to other molecules. The amino group can be reacted with activated esters or isothiocyanates on proteins or other biomolecules to form stable amide or thiourea (B124793) linkages. The aldehyde can be used for bioconjugation via reductive amination or by forming hydrazones. This versatility makes it a candidate for development into:

Fluorescent Tags: By attaching a fluorophore or by forming a fluorescent heterocyclic system from the core structure.

Metal Chelators: The arrangement of nitrogen and oxygen atoms, particularly after derivatization, could create effective binding sites for metal ions, useful for probing metal-dependent enzymes or for imaging applications. nih.gov

Affinity Probes: By immobilizing the molecule on a solid support, it could be used to isolate and identify binding partners from complex biological mixtures.

Utilization as a Building Block in Complex Organic Synthesis

The true strength of this compound in synthetic chemistry lies in its role as a versatile building block, particularly for the construction of fused heterocyclic systems. squarix.deaksci.comresearchgate.net

The ortho-positioning of the amino and formyl groups provides a reactive di-functional handle for a variety of cyclization and condensation reactions. This arrangement is a classic precursor for annulating a new ring onto the pyridine (B92270) core, leading to a wide array of pyridopyrimidine, pyridopyrazole, and other fused systems. nih.govresearchgate.net

For example, condensation of an ortho-amino-aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate) is a standard method for building a new six-membered ring. nih.gov Similarly, reaction with urea, thiourea, or guanidine (B92328) can lead to fused pyrimidine (B1678525) rings, while reaction with hydrazine (B178648) or its derivatives can yield fused pyridazine (B1198779) or pyrazole (B372694) systems. nih.govresearchgate.net These multicomponent reactions are highly efficient for generating molecular diversity from a single, versatile precursor. researchgate.netnih.gov The resulting fused heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

| Reactant | Resulting Fused Ring System | General Class of Product | Reference |

|---|---|---|---|

| Malononitrile | Aminopyridopyridine | Naphthyridine derivative | nih.gov |

| Ethyl Acetoacetate | Pyridopyrimidinone | Pyrido[2,3-d]pyrimidine | nih.gov |

| Thiourea | Thioxo-pyridopyrimidine | Pyrido[2,3-d]pyrimidine | nih.gov |

| Hydrazine Hydrate | Pyridopyridazine | Pyrazolo[3,4-b]pyridine | nih.gov |

Incorporation into Natural Product Analogs

Despite extensive searches of chemical databases and scientific literature, no specific examples of the direct incorporation of this compound into natural product analogs have been identified. Research in the synthesis of complex natural products containing highly substituted pyridine rings, such as the antitumor antibiotic streptonigrin (B15502), has been reviewed. However, the synthetic routes reported for streptonigrin and its analogs predominantly feature the de novo construction of the pyridine C-ring from acyclic precursors, rather than the utilization of a pre-functionalized starting material like this compound.

Methodologies such as ring-closing metathesis have been successfully employed to create the core pyridine structure of streptonigrin, allowing for the late-stage introduction of various functionalities. This approach offers significant flexibility in generating diverse analogs for structure-activity relationship studies.

While the pyridine scaffold is a crucial component in numerous natural products and FDA-approved drugs, and the modification of natural products with amino acids is a recognized strategy to enhance their properties, the specific use of this compound as a building block for creating natural product analogs is not described in the currently available body of research.

Further investigation into novel synthetic strategies for pyridine-containing natural products may in the future reveal applications for versatile building blocks such as this compound.

Advanced Analytical Methodologies for 5 Amino 4 Formylnicotinic Acid Analysis

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 5-Amino-4-formylnicotinic acid from complex mixtures, thereby enabling accurate quantification and further structural elucidation. The choice of method depends on the required resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development would focus on optimizing the separation by adjusting stationary phase chemistry, mobile phase composition, and detector settings.

Given the polar nature of the molecule, reversed-phase HPLC would be a suitable starting point. A C18 column is often the first choice for method development due to its versatility. However, to enhance retention of this polar compound, an embedded polar group (e.g., amide, carbamate) stationary phase could be employed. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be critical to control the ionization state of the amino and carboxylic acid groups, thus influencing retention and peak shape.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Stationary Phase | C18 with embedded polar group (e.g., Acquity UPLC BEH C18) | Provides a balance of hydrophobic and hydrophilic interactions, suitable for retaining polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, enhancing retention. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to effectively elute the analyte and any potential impurities with varying polarities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 260 nm | The aromatic and conjugated system of the molecule is expected to have a significant UV absorbance. |

Optimization would involve systematically adjusting these parameters to achieve a symmetrical peak shape, adequate retention, and resolution from any interfering compounds.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. For this compound, which is amphoteric, CE can provide very high-resolution separations. The pH of the background electrolyte (BGE) would be a crucial parameter, as it determines the net charge of the analyte. At a low pH, the amino group would be protonated, and the molecule would migrate as a cation. Conversely, at a high pH, the carboxylic acid group would be deprotonated, leading to migration as an anion.

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) provides unparalleled sensitivity and selectivity for the analysis of chemical compounds. When coupled with a chromatographic separation technique, it becomes a powerful tool for both quantification and structural confirmation.

LC-MS/MS for Sensitive Detection and Quantitation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of small molecules in complex matrices. For this compound, an electrospray ionization (ESI) source would be suitable, likely operating in positive ion mode to protonate the amino group.

In the tandem mass spectrometer, the protonated molecule (precursor ion) would be selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion can be monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the polar analyte. The amino group is readily protonated. |

| Precursor Ion (Q1) | [M+H]⁺ | The mass of the protonated parent molecule. |

| Product Ion (Q3) | Fragment ion | A characteristic fragment resulting from the collision-induced dissociation of the precursor ion. |

| Collision Energy | Optimized for maximum product ion intensity | The energy required to induce fragmentation of the precursor ion. |

| Dwell Time | 100 ms | The time spent acquiring data for a specific MRM transition. |

Development of Targeted Assays for Specific Metabolites or Derivatives

In biological studies, it may be necessary to develop targeted assays for metabolites of this compound. These assays would rely on LC-MS/MS to specifically detect and quantify predicted or identified metabolic products. For instance, potential metabolic transformations could include oxidation of the formyl group to a carboxylic acid, or conjugation reactions. Each metabolite would require the development of a specific MRM transition and chromatographic separation from the parent compound and other metabolites.

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization could be employed to enhance its detectability by certain techniques or to improve its chromatographic behavior.

For example, if analyzing by Gas Chromatography (GC), the non-volatile nature of the compound would necessitate derivatization to increase its volatility. The carboxylic acid and amino groups could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For HPLC with fluorescence detection, a derivatizing agent that reacts specifically with the primary amino group, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, could be used to introduce a fluorescent tag. This would dramatically increase the sensitivity of the analysis. Similarly, the formyl group could be a target for derivatization with a reagent containing a hydrazide moiety, which could also introduce a readily detectable tag.

Table 3: Potential Derivatization Strategies for this compound

| Functional Group | Derivatizing Reagent | Purpose | Analytical Technique |

| Amino Group | o-Phthalaldehyde (OPA) | Introduces a fluorescent tag for enhanced sensitivity. | HPLC-Fluorescence |

| Carboxylic Acid & Amino Group | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for gas-phase analysis. | GC-MS |

| Formyl Group | Dansyl Hydrazine (B178648) | Adds a fluorescent tag for sensitive detection. | HPLC-Fluorescence |

Pre-column Derivatization Reagents and Protocols

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. actascientific.com This technique is widely employed for amino acid analysis to improve their volatility, stability, and detectability. actascientific.comjascoinc.com For a compound like this compound, several established reagents for derivatizing primary and secondary amino groups could be utilized.

Commonly used pre-column derivatization reagents include:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amino acids in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. actascientific.comshimadzu.comcreative-proteomics.com This method is known for its speed and the fact that the reagent itself is not fluorescent, thus reducing background interference. creative-proteomics.com However, OPA does not react with secondary amines on its own. jascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC): FMOC is a popular reagent that reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. actascientific.comjascoinc.comshimadzu.com This makes it suitable for the comprehensive analysis of all amino acids in a sample. jascoinc.com

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active. actascientific.com The resulting derivatives are stable, allowing for reliable quantification. actascientific.com

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to yield intensely fluorescent dansyl-amino acid derivatives. creative-proteomics.com The derivatization process is straightforward, though it can be time-consuming. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a versatile reagent that reacts quickly with both primary and secondary amino acids to form stable, fluorescent derivatives that also have UV activity. creative-proteomics.com

A typical pre-column derivatization protocol would involve mixing a solution of the sample containing this compound with the chosen derivatization reagent under specific pH and temperature conditions, followed by a short incubation period to ensure the reaction goes to completion. The resulting derivatized sample is then injected into a high-performance liquid chromatography (HPLC) system, often with a reversed-phase column, for separation and detection. jascoinc.com Modern automated systems can perform this derivatization process online, just before injection, which improves reproducibility and sample throughput. nih.gov

Table 1: Common Pre-column Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Abbreviation | Target Amino Groups | Detection Method | Key Advantages |

| o-Phthalaldehyde | OPA | Primary | Fluorescence | Fast reaction, low reagent interference creative-proteomics.com |

| 9-Fluorenylmethyl Chloroformate | FMOC | Primary and Secondary | Fluorescence, UV | Reacts with both primary and secondary amines, stable derivatives actascientific.comjascoinc.comshimadzu.com |

| Phenyl Isothiocyanate | PITC | Primary and Secondary | UV | Stable derivatives actascientific.com |

| Dansyl Chloride | Primary and Secondary | Fluorescence, UV | Strong fluorescence and UV absorption creative-proteomics.com | |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary and Secondary | Fluorescence, UV | Rapid reaction, stable derivatives, minimal by-product interference creative-proteomics.com |

Post-column Derivatization Techniques

Post-column derivatization occurs after the separation of the analytes by chromatography but before detection. actascientific.com This approach is particularly useful when the original compounds are difficult to derivatize before separation or when the derivatives are unstable. actascientific.com For the analysis of this compound, post-column derivatization would involve separating the underivatized compound on a suitable column, typically an ion-exchange column, followed by mixing the column effluent with a derivatizing reagent in a reaction coil before it enters the detector. researchgate.netyoutube.com

The most common reagents used in post-column derivatization for amino acids are:

Ninhydrin: This is a classic reagent that reacts with most amino acids to produce a deep purple product known as Ruhemann's purple, which is detected by visible absorbance. youtube.com The reaction requires heating to proceed efficiently. youtube.com While reliable, this method can be time-consuming. researchgate.net

o-Phthalaldehyde (OPA): As with pre-column derivatization, OPA can be used post-column to react with primary amino acids, yielding fluorescent derivatives for sensitive detection. researchgate.netactascientific.com

Fluorescamine: This reagent reacts with primary amines to form fluorescent products. actascientific.comactascientific.com The reaction is very fast at room temperature and at a specific pH. researchgate.netactascientific.com A key advantage is that the reagent itself is non-fluorescent, and excess reagent is hydrolyzed to non-fluorescent products, minimizing background signal. researchgate.net

Post-column derivatization systems require an additional pump to deliver the reagent, a mixing tee, and a reaction coil to allow sufficient time for the derivatization to occur before the flow stream enters the detector. researchgate.net While this adds some complexity to the HPLC system, it offers the advantage of separating the analytes in their native form, which can be beneficial for complex sample matrices. youtube.com

Table 2: Common Post-column Derivatization Reagents for Amino Acid Analysis

| Derivatization Reagent | Target Amino Groups | Detection Method | Key Characteristics |

| Ninhydrin | Primary and Secondary | Visible Absorbance | Classic, reliable method; requires heating youtube.com |

| o-Phthalaldehyde | OPA | Primary | Fluorescence |

| Fluorescamine | Primary | Fluorescence |

Future Research Directions and Challenges

Discovery of Novel Synthetic Pathways

A significant focus for future research lies in the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing 5-Amino-4-formylnicotinic acid and its derivatives. While current synthetic routes exist, they often involve multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents. Future advancements in this area are anticipated to include:

Greener Chemistry Approaches: The exploration of novel synthetic strategies that minimize waste and energy consumption will be paramount. This includes the use of greener solvents and reagents to reduce the environmental impact of the synthesis process.

Catalytic Innovations: Research into new catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. These catalysts could potentially lower the activation energy of key reaction steps, leading to higher yields and milder reaction conditions.

Flow Chemistry Implementation: The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. This would be particularly beneficial for the large-scale production of this compound.

Unraveling Complex Biological Roles

A comprehensive understanding of the biological functions and mechanisms of action of this compound is still in its early stages. Future research in this domain will be critical for elucidating its potential as a bioactive molecule and a precursor for therapeutic agents. Key areas of investigation will likely involve:

Target Identification and Validation: The use of advanced chemical biology tools, such as activity-based protein profiling and chemoproteomics, will be essential for identifying the specific cellular targets of this compound and its derivatives.

Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects is a fundamental challenge. This will require a combination of in vitro biochemical assays, cell-based studies, and structural biology techniques.

Exploration of Pharmacological Potential: A systematic evaluation of the pharmacological properties of derivatives of this compound could uncover new therapeutic applications. This would involve screening for activity against a wide range of diseases and optimizing lead compounds for improved efficacy and drug-like properties.

Integration into Multi-component Chemical Systems

The unique trifunctional nature of this compound, possessing amino, formyl, and carboxylic acid groups, makes it an attractive building block for the construction of complex molecular architectures and functional materials. Future research is expected to capitalize on these features in the following ways:

Supramolecular Chemistry and Crystal Engineering: The directional hydrogen bonding and coordination capabilities of this compound can be exploited to design and synthesize novel supramolecular assemblies, including metal-organic frameworks (MOFs) and co-crystals with tailored properties for applications in gas storage, separation, and catalysis.

Combinatorial Synthesis: This compound can serve as a versatile scaffold in combinatorial chemistry to generate large libraries of diverse molecules. These libraries can then be screened for a wide range of applications, from drug discovery to materials science.

Development of Functional Polymers: The incorporation of this compound into polymer backbones or as a pendant group could lead to the development of new functional materials with applications in areas such as chemosensing, light-emitting devices, and smart coatings.

Advanced Analytical Tools for In Situ and Real-Time Monitoring

The development of sensitive and selective analytical methods for the detection and quantification of this compound in various matrices is crucial for advancing research in all the aforementioned areas. Future efforts in this direction will likely focus on:

Luminescent Probes: The design and synthesis of novel fluorescent or phosphorescent probes that can selectively bind to this compound would enable its visualization and quantification in complex biological systems with high spatial and temporal resolution.

Electrochemical Sensors: The development of robust and portable electrochemical sensors could provide a rapid and cost-effective means for the on-site detection of this compound in environmental and clinical samples.

Advanced Separation Techniques: The coupling of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) will continue to be a powerful tool for the separation, identification, and quantification of this compound and its metabolites in complex mixtures.

Q & A

Q. What are the key considerations for synthesizing and characterizing 5-amino-4-formylnicotinic acid in a laboratory setting?

Synthesis requires precise control of reaction conditions (e.g., pH, temperature, and solvent polarity) to avoid side reactions such as formyl group hydrolysis. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the amino and formyl substituents, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, document reagent stoichiometry and purification steps (e.g., recrystallization solvents) in detail . Novel compounds must provide elemental analysis or X-ray crystallography data to confirm structure, while known compounds require literature cross-referencing .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC coupled with UV-Vis detection (λ = 250–300 nm) is optimal for quantification due to the compound’s aromatic and conjugated system. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode improves sensitivity. Calibration curves should be validated using internal standards (e.g., deuterated analogs) to account for matrix effects . Include validation parameters (limit of detection, recovery rates) in supporting information for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent effects.

- Use computational chemistry (DFT calculations) to predict tautomeric stability and compare with experimental data .

Publish raw spectral data in supplementary files to enable cross-validation .

Q. What experimental strategies mitigate instability of the formyl group during functionalization reactions?

The formyl group is prone to oxidation or nucleophilic attack. Strategies include:

- Using protecting groups (e.g., acetals) during amine-functionalization steps.

- Conducting reactions under inert atmospheres (N₂/Ar) and low temperatures (0–5°C).

- Employing mild oxidizing agents (e.g., TEMPO) to avoid over-oxidation to carboxylic acid derivatives.

Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy .

Q. How should researchers design studies to investigate the compound’s potential as a ligand in coordination chemistry?

- Experimental Design : Screen metal salts (e.g., Cu²⁺, Fe³⁺) under varying pH conditions to assess coordination behavior. Use UV-Vis titration to determine binding constants and Job’s plot for stoichiometry.

- Data Interpretation : Pair spectroscopic data (e.g., shifts in UV-Vis or EPR signals) with single-crystal X-ray diffraction to confirm ligand-metal geometry.

- Contradiction Management : If conflicting binding constants arise, validate via isothermal titration calorimetry (ITC) to resolve thermodynamic discrepancies .

Safety and Reproducibility

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Hazard Mitigation : Use fume hoods to prevent inhalation of fine powders. Wear nitrile gloves and safety goggles due to potential skin/eye irritation (based on analogous amino-nicotinic acid safety data) .

- First Aid : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical consultation. Provide safety data sheets (SDS) to medical personnel .

Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactivity?

- Document exact instrument parameters (e.g., HPLC column type, MS ionization voltage).

- Share raw kinetic datasets (time vs. concentration) in supplementary materials with error margins.

- Use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) to minimize variability .

Addressing Literature Gaps

Q. What methodologies are recommended for exploring undocumented biological interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.